(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide: is a complex organic compound that features a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfonamido and imino groups. Key steps include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Sulfonamido Group: This step involves the reaction of the chromene derivative with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imino Group: The final step involves the reaction of the intermediate with 4-methylphenyl isocyanate under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various organic transformations.
Biology:
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to the active site of an enzyme, inhibiting its activity. The chromene core structure allows for π-π stacking interactions, while the sulfonamido and imino groups can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
- (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Uniqueness: The presence of both the sulfonamido and imino groups in (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide distinguishes it from other similar compounds
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-8-10-18(11-9-16)26-24(29)20-14-17-6-4-5-7-21(17)34-25(20)27-28-35(30,31)19-12-13-22(32-2)23(15-19)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKPZRKCRWOQM-RFBIWTDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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